molecular formula C8H9Cl2IO B14368503 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane CAS No. 92745-30-7

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane

Cat. No.: B14368503
CAS No.: 92745-30-7
M. Wt: 318.96 g/mol
InChI Key: WDVVRRAVCAPSKN-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane is a complex organic compound that features a cyclopropane ring substituted with chlorine atoms, an iodopropynyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid intermediate.

    Introduction of Chlorine Atoms: The chlorine atoms can be introduced via halogenation reactions, where the cyclopropane ring is treated with chlorine gas or other chlorinating agents.

    Attachment of the Iodopropynyl Group: The iodopropynyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the iodopropynyl group.

    Final Functionalization: The final step involves the attachment of the oxy-methyl group, which can be achieved through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert the iodopropynyl group to other functional groups.

    Substitution: The chlorine and iodine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2-methylcyclopropane: Lacks the iodopropynyl and oxy-methyl groups, resulting in different chemical properties and reactivity.

    2-Chloro-1,1-dimethylcyclopropane: Contains a different substitution pattern, leading to variations in its chemical behavior.

    3-Iodoprop-2-yn-1-yl butylcarbamate: Shares the iodopropynyl group but differs in the rest of the structure, affecting its applications and reactivity.

Uniqueness

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane is unique due to its combination of halogen atoms, a cyclopropane ring, and an iodopropynyl group. This unique structure imparts specific chemical properties, such as reactivity towards nucleophiles and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

92745-30-7

Molecular Formula

C8H9Cl2IO

Molecular Weight

318.96 g/mol

IUPAC Name

1,1-dichloro-2-(3-iodoprop-2-ynoxymethyl)-2-methylcyclopropane

InChI

InChI=1S/C8H9Cl2IO/c1-7(5-8(7,9)10)6-12-4-2-3-11/h4-6H2,1H3

InChI Key

WDVVRRAVCAPSKN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)COCC#CI

Origin of Product

United States

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